2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a thienyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzylsulfanyl Group: The thiadiazole intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group.
Formation of the Hydrazide Moiety: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide moiety.
Condensation with Thienyl Aldehyde: Finally, the hydrazide is condensed with 2-thienyl aldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.
Reduction: Reduction reactions can target the thiadiazole ring or the hydrazide moiety.
Substitution: The benzylsulfanyl and thienyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl groups.
Reduction: Reduced forms of the thiadiazole ring or hydrazide moiety.
Substitution: Halogenated derivatives of the benzylsulfanyl or thienyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.
Industry
Polymer Additives: It can be used as an additive in polymer formulations to enhance specific properties such as thermal stability or conductivity.
Mechanism of Action
The exact mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with cellular targets through its thiadiazole and hydrazide moieties. These interactions may involve the inhibition of key enzymes or disruption of cellular membranes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The presence of the thienyl group in 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide distinguishes it from similar compounds. This group may enhance its electronic properties and biological activity, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C17H16N4OS4 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4OS4/c1-12(14-8-5-9-23-14)18-19-15(22)11-25-17-21-20-16(26-17)24-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,22)/b18-12+ |
InChI Key |
WTCCDELOEOLSCU-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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